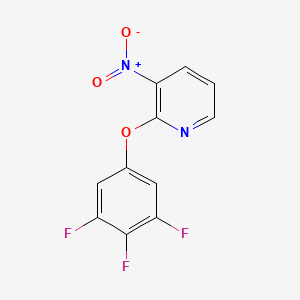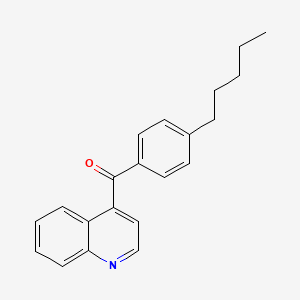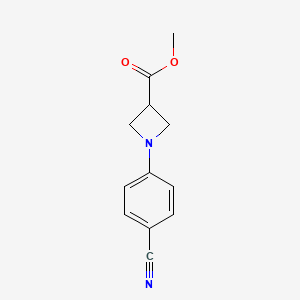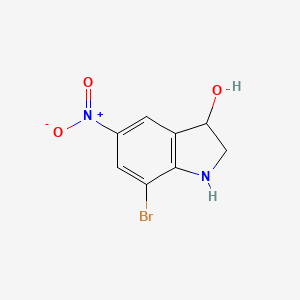
3-Bromo-4-methoxy-5-(trifluoromethyl)benzenesulfonyl chloride
Overview
Description
3-Bromo-4-methoxy-5-(trifluoromethyl)benzenesulfonyl chloride is a chemical compound with the CAS Number: 1706453-20-4 . It has a molecular weight of 353.54 . It is typically stored at ambient temperature and is a liquid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H5BrClF3O3S/c1-16-7-5 (8 (11,12)13)2-4 (3-6 (7)9)17 (10,14)15/h2-3H,1H3 . This indicates the molecular structure of the compound, which includes a bromo, methoxy, and trifluoromethyl group attached to a benzenesulfonyl chloride core.Physical And Chemical Properties Analysis
This compound is a clear colorless liquid . It has a refractive index of 1.5220-1.5270 at 20°C . The molecular formula of the compound is C7H3BrClF3O2S .Scientific Research Applications
Specific Scientific Field
Chemistry, specifically organic synthesis and medicinal chemistry.
2. Comprehensive and Detailed Summary of the Application: Trifluoromethylpyridines (TFMP) and its derivatives have found extensive use in the agrochemical and pharmaceutical industries . The compound “3-Bromo-4-methoxy-5-(trifluoromethyl)benzenesulfonyl chloride” can be used as an intermediate in the synthesis of these compounds .
4. Thorough Summary of the Results or Outcomes Obtained: The use of TFMP derivatives has led to the development of a variety of agrochemicals and pharmaceuticals . For example, Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
For example, a similar compound, “4-(Trifluoromethyl)benzenesulfonyl chloride”, has been used to synthesize β-arylated thiophenes and 2,5-diarylated pyrrole via palladium catalyzed desulfitative arylation of thiophenes and pyrroles .
- A similar compound, “4-(Trifluoromethyl)benzenesulfonyl chloride”, has been used to synthesize β-arylated thiophenes and 2,5-diarylated pyrrole via palladium catalyzed desulfitative arylation of thiophenes and pyrroles .
Synthesis of β-Arylated Thiophenes and 2,5-Diarylated Pyrrole
Pharmaceutical Intermediates
properties
IUPAC Name |
3-bromo-4-methoxy-5-(trifluoromethyl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClF3O3S/c1-16-7-5(8(11,12)13)2-4(3-6(7)9)17(10,14)15/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBHVSJOUFKOJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Br)S(=O)(=O)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClF3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-methoxy-5-(trifluoromethyl)benzenesulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amino]acetic acid](/img/structure/B1406280.png)

![N,N-dimethyl-1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-amine](/img/structure/B1406284.png)


![2,8-Dibromoindolo[3,2-b]carbazole](/img/structure/B1406290.png)







